3-Hydroxy-3-methyl-2-phenylnonanoic acid
Description
Properties
CAS No. |
7143-41-1 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-2-phenylnonanoic acid |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-9-12-16(2,19)14(15(17)18)13-10-7-6-8-11-13/h6-8,10-11,14,19H,3-5,9,12H2,1-2H3,(H,17,18) |
InChI Key |
WSXBEMRFZYJPQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C(C1=CC=CC=C1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-2-phenylnonanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nonanoic acid derivatives and phenyl-containing compounds.
Reaction Conditions: The key steps in the synthesis may include esterification, hydroxylation, and methylation reactions. These reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-3-methyl-2-phenylnonanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-2-phenylnonanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy-3-methyl-2-phenylnonanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-2-phenylnonanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The compound may modulate signaling pathways and exhibit effects such as anti-inflammatory or antioxidant activities .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Hydroxy-3-methyl-2-phenylnonanoic acid
- CAS Registry Number : 7143-41-1
- Molecular Formula : C₁₆H₂₄O₃
- Molecular Weight : 264.36 g/mol
- Synonyms: AC1L5G31, NSC21006, DTXSID80281254 .
Structural Features: The compound features a phenyl group at position 2, a hydroxyl (-OH) and methyl (-CH₃) group at position 3, and a nine-carbon carboxylic acid chain (nonanoic acid backbone).
Comparison with Structurally Similar Compounds
3-Hydroxyoctanoic Acid (β-Hydroxyoctanoic Acid)
- CAS: Not explicitly provided.
- Formula : C₈H₁₆O₃
- MW : 160.21 g/mol
- Key Differences: Shorter carbon chain (8 vs. 9 carbons). Lacks phenyl and methyl groups; only a hydroxyl at position 3. Hazard Profile: Classified as non-hazardous under EU regulations .
- Applications: Used in polymer synthesis (e.g., polyhydroxyalkanoates) due to its biodegradability.
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
- CAS : Multiple entries (e.g., 64682-85-5).
- Formula : C₄H₅F₃O₃
- MW : 158.08 g/mol
- Key Differences: Trifluoromethyl (-CF₃) group enhances electronegativity and metabolic stability. Shorter chain (propanoic acid backbone) with a hydroxyl and methyl group at position 2. Hazard Profile: Fluorinated compounds may exhibit distinct toxicity, though specific data are unavailable .
- Applications: Potential use in agrochemicals or pharmaceuticals due to fluorine’s bioactivity.
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid
- CAS : 1217649-15-4
- Formula: C₁₀H₁₁FNO₃
- MW : 212.20 g/mol
- Key Differences: Amino (-NH₂) and fluorine substituents on the phenyl ring. Shorter chain (propanoic acid) with stereospecific (2S,3S) configuration. Applications: Likely investigated for chiral drug synthesis (e.g., enzyme inhibitors) .
3-Hydroxy-3-methyl-2-phenoxybutanoic Acid
- CAS : 64682-85-5
- Formula : C₁₁H₁₄O₄
- MW : 210.23 g/mol
- Key Differences: Phenoxy (-O-C₆H₅) group replaces the phenyl at position 2. Shorter chain (butanoic acid) with methyl and hydroxyl at position 3. Applications: Possible intermediate in surfactant or fragrance synthesis .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Impact on Bioactivity: The phenyl group in 3-hydroxy-3-methyl-2-phenylnonanoic acid may enhance lipid solubility, favoring membrane interaction or receptor binding compared to shorter-chain analogs . Fluorinated derivatives (e.g., 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid) exhibit increased metabolic resistance, making them candidates for prolonged-action drugs .
- Hazard Profiles: While 3-hydroxyoctanoic acid is non-toxic, the absence of hazard data for 3-hydroxy-3-methyl-2-phenylnonanoic acid suggests further toxicological studies are needed .
- Synthetic Applications: Stereospecific analogs like (2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid highlight the role of chirality in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
